molecular formula C13H25N3O B14792654 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide

2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide

Katalognummer: B14792654
Molekulargewicht: 239.36 g/mol
InChI-Schlüssel: XUCKEDDDYMSTNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide is a complex organic compound featuring a cyclohexyl ring substituted with an amino group and a cyclopropylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclohexyl ring, followed by the introduction of the amino and cyclopropylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring or the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexyl ring and an amino group, used in various industrial applications.

    Cyclopropylamine: Contains a cyclopropyl ring and an amino group, used in organic synthesis and as a pharmaceutical intermediate.

Uniqueness

(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide is unique due to the combination of a cyclohexyl ring with both an amino group and a cyclopropylmethyl group. This structural complexity provides distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C13H25N3O

Molekulargewicht

239.36 g/mol

IUPAC-Name

2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide

InChI

InChI=1S/C13H25N3O/c1-9(14)13(17)16-12-6-4-11(5-7-12)15-8-10-2-3-10/h9-12,15H,2-8,14H2,1H3,(H,16,17)

InChI-Schlüssel

XUCKEDDDYMSTNM-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC1CCC(CC1)NCC2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.